4-chloro-N-(2-methoxybenzyl)benzamide
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Overview
Description
"4-chloro-N-(2-methoxybenzyl)benzamide" belongs to a class of organic compounds known for their diverse biological activities and applications in pharmaceuticals, material science, and organic synthesis. This compound, characterized by the presence of a benzamide moiety substituted with a methoxybenzyl group and a chlorine atom, is of interest due to its potential as a building block in medicinal chemistry and its physicochemical properties.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves amide bond formation strategies, coupling of amine components with acid chlorides, or esters in the presence of catalysts. For example, the synthesis of related benzamide compounds can be achieved through the reaction of corresponding benzoic acids with amines under dehydrating conditions or coupling reagents (e.g., EDC, DCC) (Mazimba, 2016).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including "4-chloro-N-(2-methoxybenzyl)benzamide," can be analyzed using spectroscopic methods such as NMR, IR, and MS, along with X-ray crystallography for solid-state structures. These techniques allow for the determination of the compound's conformation, electronic structure, and functional group orientation (Sainsbury, 1991).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles, and electrophilic aromatic substitution reactions facilitated by the activating effects of the methoxy group. The presence of the amide functionality also allows for further derivatization, such as reduction to the corresponding amine or conversion into other functional groups (Halberstadt, 2017).
Physical Properties Analysis
The physical properties of "4-chloro-N-(2-methoxybenzyl)benzamide," such as melting point, solubility in different solvents, and thermal stability, can be predicted based on its molecular structure. These properties are crucial for determining the compound's suitability for various applications, including its behavior in biological systems or as a material precursor (Haman, Camille, et al., 2015).
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity towards acids/bases, and photostability, are essential for understanding the compound's behavior in chemical syntheses and potential biological applications. The electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methoxy group influence the compound's reactivity and interaction with biomolecules (Ilyasov, I., et al., 2020).
References:
properties
IUPAC Name |
4-chloro-N-[(2-methoxyphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-19-14-5-3-2-4-12(14)10-17-15(18)11-6-8-13(16)9-7-11/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNRAAMUTPRLIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-methoxybenzyl)benzamide |
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